2,5-Dichlorophenyl isothiocyanate

Organic Synthesis Process Chemistry Formulation Science

2,5-Dichlorophenyl isothiocyanate is a key liquid building block for thiourea and heterocycle synthesis. Its unique 2,5-dichloro substitution pattern (unlike 2,4- and 2,6- solid isomers) enables high-throughput automated liquid handling, making it ideal for medicinal chemistry and agrochemical nitrification inhibitor development. Ensure synthetic consistency and streamlined workflows with this high-purity, research-grade reagent.

Molecular Formula C7H3Cl2NS
Molecular Weight 204.08 g/mol
CAS No. 3386-42-3
Cat. No. B1329802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorophenyl isothiocyanate
CAS3386-42-3
Molecular FormulaC7H3Cl2NS
Molecular Weight204.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N=C=S)Cl
InChIInChI=1S/C7H3Cl2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
InChIKeyJHTPBGFVWWSHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorophenyl Isothiocyanate (CAS 3386-42-3): A Specialized Building Block for Targeted Synthesis and Agrochemical Development


2,5-Dichlorophenyl isothiocyanate (CAS 3386-42-3) is a functionalized aryl isothiocyanate building block characterized by the C7H3Cl2NS molecular framework (MW 204.08 g/mol) [1]. It is an integral intermediate for the synthesis of thioureas, heterocycles, and other nitrogen/sulfur-containing molecules in both medicinal chemistry and agrochemical research . Its distinct 2,5-dichloro substitution pattern, which differentiates it from other regioisomers, influences its electronic properties (XLogP3: 4.6) and physical state (a liquid at ambient temperature), making it a versatile reagent for specific synthetic transformations [1].

Why Generic Substitution Fails: Avoiding the Pitfalls of Interchanging 2,5-Dichlorophenyl Isothiocyanate (CAS 3386-42-3) with Its Analogs


Direct substitution of 2,5-dichlorophenyl isothiocyanate with other aryl isothiocyanates is a high-risk procurement decision due to significant differences in physicochemical properties, which in turn dictate compatibility, handling, and final product outcomes. The physical state is a critical differentiator; the 2,5-isomer is a liquid , while close analogs like 2,4- and 2,6-dichlorophenyl isothiocyanates are solids . This impacts solubility, formulation, and the necessary equipment for synthesis. Furthermore, even among structurally similar isomers, the regiospecific placement of chlorine atoms fundamentally alters electronic character and steric bulk , leading to divergent reaction kinetics and product selectivity, as well as potentially distinct biological activity profiles, as observed in early agrochemical research [1].

2,5-Dichlorophenyl Isothiocyanate (CAS 3386-42-3): Quantifiable Differentiation Against Comparators for Informed Procurement


Physical State and Handling: Liquid vs. Solid Dichlorophenyl Isothiocyanate Analogs

2,5-Dichlorophenyl isothiocyanate (2,5-DCPI) is a liquid at room temperature, a key physical property that distinguishes it from the solid 2,4- and 2,6-dichlorophenyl isothiocyanate isomers . This difference has direct implications for synthesis, handling, and formulation.

Organic Synthesis Process Chemistry Formulation Science

Lipophilicity Comparison: XLogP3 of 2,5-Dichlorophenyl Isothiocyanate vs. Unsubstituted Phenyl Isothiocyanate

The addition of two chlorine atoms to the phenyl ring of isothiocyanate results in a substantial increase in calculated lipophilicity. 2,5-Dichlorophenyl isothiocyanate exhibits an XLogP3 of 4.6 [1], compared to a significantly lower value of 2.33 for unsubstituted phenyl isothiocyanate [2]. This difference is crucial for applications where membrane permeability or lipophilic character is a design requirement.

Medicinal Chemistry ADME Prediction Agrochemical Design

Comparative Agrochemical Efficacy: Soil Nitrification Inhibition by 2,5- vs. 2,4-Dichlorophenyl Isothiocyanate

In a study evaluating the inhibitory effects of aryl isothiocyanates on soil nitrification, both 2,5- and 2,4-dichlorophenyl isothiocyanates were identified as compounds exhibiting "high activities" [1]. This positions these specific dichloro-substituted analogs as more effective starting points for nitrification inhibitor development compared to other substituted phenyl isothiocyanates tested in the same series.

Agrochemicals Soil Science Nitrification Inhibitors

Validated Application Scenarios for 2,5-Dichlorophenyl Isothiocyanate (CAS 3386-42-3) Based on Quantitative Differentiation


Lead Scaffold for Novel Agrochemical Nitrification Inhibitors

The high soil nitrification inhibition activity reported for 2,5-dichlorophenyl isothiocyanate, along with its 2,4-isomer, makes it a preferred starting material for the development of next-generation agricultural nitrification inhibitors [1]. Its liquid physical state may also offer advantages in the formulation of these products.

High-Throughput Synthesis (HTS) of Thiourea and Heterocyclic Libraries

The liquid nature of 2,5-dichlorophenyl isothiocyanate is a major advantage for automated liquid handling systems used in high-throughput parallel synthesis . Unlike solid analogs that require weighing and dissolution, this compound can be dispensed as a neat liquid or pre-diluted stock solution, streamlining the generation of diverse compound libraries for medicinal chemistry campaigns .

Building Block for Optimized Lipophilic Drug Candidates

With a calculated XLogP3 of 4.6 [2], this isothiocyanate is an ideal fragment for introducing significant lipophilic character into a molecule. This property is especially valuable for medicinal chemists targeting intracellular or CNS-penetrant compounds, as the 2,5-dichlorophenyl moiety can substantially increase logP compared to unsubstituted or mono-halogenated phenyl isothiocyanate analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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